molecular formula C19H15NO3 B393439 5-benzoyl-N-(3-methylphenyl)-2-furamide

5-benzoyl-N-(3-methylphenyl)-2-furamide

Cat. No.: B393439
M. Wt: 305.3g/mol
InChI Key: RIRAHWOZEDNSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzoyl-N-(3-methylphenyl)-2-furamide is a furan-based carboxamide derivative characterized by a benzoyl substituent at the 5-position of the furan ring and a 3-methylphenyl group attached via an amide linkage.

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3g/mol

IUPAC Name

5-benzoyl-N-(3-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15NO3/c1-13-6-5-9-15(12-13)20-19(22)17-11-10-16(23-17)18(21)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,22)

InChI Key

RIRAHWOZEDNSEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula: Likely C₂₄H₁₉NO₃ (estimated by replacing the 2-chlorophenyl group in CID 4493563 with benzoyl).
  • Functional Groups : Benzoyl (electron-withdrawing), 3-methylphenylamide (hydrophobic), and furan (aromatic heterocycle).
  • Potential Applications: Furan carboxamides are explored in medicinal chemistry for kinase inhibition, antimicrobial activity, or anti-inflammatory properties, though specific data for this derivative requires further study .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzoyl group distinguishes 5-benzoyl-N-(3-methylphenyl)-2-furamide from halogenated analogs. Key comparisons include:

Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Predicted logP Key Features
This compound Benzoyl (C₆H₅CO-) C₂₄H₁₉NO₃ 369.42 ~5.2 High hydrophobicity, steric bulk
5-(2-Chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide 2-Chlorophenyl C₁₈H₁₄ClNO₂ 311.76 ~4.5 Moderate polarity, halogen-mediated interactions
5-[(2-Chlorophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide 2-Chlorophenoxymethyl C₁₈H₁₄ClN₂O₃ 357.78 ~3.8 Ether linkage, pyridine inclusion for solubility

Key Observations :

  • Hydrophobicity: The benzoyl group increases logP compared to chlorophenyl or phenoxy derivatives, suggesting reduced aqueous solubility but improved membrane permeability .
  • Steric Effects : Benzoyl’s bulk may hinder binding to flat enzymatic pockets compared to smaller substituents like chlorophenyl.

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